molecular formula C14H19N3O B12791011 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126233-86-1

6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12791011
CAS No.: 126233-86-1
M. Wt: 245.32 g/mol
InChI Key: GHPVDUQEBJCILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a synthetic organic compound belonging to the class of imidazo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.

    Alkylation: Introduction of the propyl group via alkylation reactions using reagents like propyl halides.

    Reduction: Reduction of intermediate compounds to achieve the desired tetrahydro structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Further reduction to more saturated analogs using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant activities.

Industry

In the industrial sector, such compounds may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Midazolam: Known for its rapid onset of action and use in anesthesia.

    Alprazolam: Commonly used for its anxiolytic effects.

Uniqueness

6-(2-Propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural features, such as the imidazo ring fused to the benzodiazepine core, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

126233-86-1

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

11-methyl-10-propan-2-yl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C14H19N3O/c1-9(2)16-8-11-5-4-6-12-13(11)17(7-10(16)3)14(18)15-12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18)

InChI Key

GHPVDUQEBJCILW-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1C(C)C)C=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.